In Vivo Antitumour Efficacy: 4‑Methylhexanoic‑Kahalalide F vs. 5‑Methylhexanoic‑Kahalalide F in Breast Xenograft Models
In a patented head‑to‑head study, kahalalide F analogues differing only in the terminal fatty acid chain – 5‑methylhexanoic acid (native KF) versus 4‑methylhexanoic acid (the motif liberated from 2‑{[(benzyloxy)carbonyl]amino}-4‑methylhexanoic acid after Cbz deprotection) – were compared for in vivo efficacy. In breast cancer xenografts, (4S)‑methylhexanoic KF (administered at 262 µg/kg/day, QD×5 iv) produced significantly greater tumour growth inhibition than equitoxic doses of 5‑methylhexanoic KF, with a calculated therapeutic index of at least 1.33 (1×MTD / 0.75×MTD) . Pair‑wise Mann‑Whitney analysis confirmed the difference as statistically significant (p < 0.05) .
| Evidence Dimension | In vivo antitumour efficacy (% ΔT/ΔC) at equitoxic dose levels |
|---|---|
| Target Compound Data | (4S)-Methylhexanoic KF: significantly greater tumour growth inhibition; therapeutic index ≥ 1.33; optimal response at Day 3 |
| Comparator Or Baseline | 5-Methylhexanoic KF (native kahalalide F): lower tumour growth inhibition at matched %MTD dose |
| Quantified Difference | Statistically significant superior efficacy (Mann‑Whitney p < 0.05) at 262 µg/kg/day; therapeutic index advantage of ≥1.33 for the 4‑methylhexanoic congener |
| Conditions | Female athymic mouse breast xenograft model; iv bolus administration QD×5; vehicle Cremophor‑EL/Ethanol/Water (5:5:90); endpoint: % ΔT/ΔC at Day 3 |
Why This Matters
This demonstrates that replacing the 5‑methylhexanoic terminus with a 4‑methylhexanoic terminus – the exact structural difference between Cbz‑protected homoleucine and the target compound – can confer a statistically significant, translationally relevant improvement in in vivo efficacy despite indistinguishable in vitro profiles, directly informing building‑block selection when synthesizing kahalalide F analogues or other cyclic depsipeptide drug candidates.
- [1] PharmaMar S.A. Kahalalide Compositions. U.S. Patent Application Publication No. US 2008/0318848 A1, published 2008-12-25. Filed 2008-01-25. See paragraphs [0387]–[0395] and Table VI. View Source
